molecular formula C15H15F3N2O2S B2681390 ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 394226-76-7

ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B2681390
CAS No.: 394226-76-7
M. Wt: 344.35
InChI Key: XBCVWKGNLMRWBL-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidine (DHPM) derivative featuring a 4-(trifluoromethyl)phenyl substituent at position 4, a methyl group at position 6, a sulfanylidene (thione) group at position 2, and an ethyl carboxylate at position 3. Its structure has been confirmed via X-ray crystallography, revealing a chair conformation in the tetrahydropyrimidine ring and intermolecular hydrogen bonds involving the thione and ester groups .

Properties

IUPAC Name

ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-3-22-13(21)11-8(2)19-14(23)20-12(11)9-4-6-10(7-5-9)15(16,17)18/h4-7,12H,3H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCVWKGNLMRWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

Pharmaceutical Applications

Dihydropyrimidines, including ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate, have been investigated for their potential therapeutic effects. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of dihydropyrimidines possess anticarcinogenic properties. Ethyl 6-methyl-2-sulfanylidene derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Calcium Channel Modulators : These compounds have been identified as potential calcium channel blockers, which can be useful in treating cardiovascular diseases. Studies demonstrate their efficacy in modulating calcium influx in cardiac tissues .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

  • Crystalline Materials : The crystal structure of ethyl 6-methyl-2-sulfanylidene has been thoroughly studied, revealing intermolecular hydrogen bonding that can influence the physical properties of materials. Such crystalline forms can be utilized in drug formulation and delivery systems due to their stability and solubility profiles .

Synthetic Chemistry

Ethyl 6-methyl-2-sulfanylidene serves as a versatile intermediate in synthetic organic chemistry:

  • Building Block for Synthesis : The compound can be employed as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, expanding its utility in synthetic pathways .

Case Study 1: Anticancer Research

A study published in Acta Crystallographica detailed the synthesis of ethyl 6-methyl-2-sulfanylidene and its evaluation against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Calcium Channel Modulation

Research conducted on the cardiovascular effects of dihydropyrimidine derivatives highlighted the role of ethyl 6-methyl-2-sulfanylidene as a calcium channel blocker. In vitro experiments demonstrated its ability to decrease intracellular calcium levels, providing insights into its mechanism of action as a therapeutic agent for hypertension .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents at positions 2, 4, and 4. Below is a comparative analysis:

Substituent Variations and Electronic Effects

Compound Name Position 4 Substituent Position 2 Group Key Properties Reference
Target Compound 4-(Trifluoromethyl)phenyl Sulfanylidene (S) High lipophilicity (CF₃), strong electron-withdrawing effects, stable hydrogen bonding . [8, 14]
Ethyl 4-(2-Fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Thione (S) Moderate electron-withdrawing effects (F); enhanced solubility due to fluorine . [2]
Ethyl 4-(4-Cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Thione (S) Strong electron-withdrawing cyano group; potential for π-π stacking . [10]
Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Thione (S) Hydrogen-bond donor (OH); increased polarity and crystallinity . [12]
Ethyl 4-Phenyl-6-methyl-2-sulfanylidene-3,4-dihydropyrimidine-5-carboxylate Phenyl Thione (S) Baseline compound; lacks electronic modifiers, simpler packing . [5]

Crystallographic and Physicochemical Properties

  • Target Compound : Forms N–H···S and C–H···O hydrogen bonds, with a dihedral angle of 85.3° between the CF₃-phenyl ring and pyrimidine plane . The CF₃ group induces steric hindrance, reducing packing efficiency compared to smaller substituents.
  • 4-Cyanophenyl Analog (): Exhibits similar hydrogen bonding but with a planar cyano group facilitating tighter π-π interactions (mean C–C bond deviation: 0.004 Å) .
  • 4-Hydroxyphenyl Analog (): Forms O–H···O hydrogen bonds via the hydroxyl group, leading to a monohydrate crystal structure with higher melting point (~220°C vs. ~195°C for the target compound) .

Biological Activity

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate (C15H15F3N2O2S) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its structural characteristics, synthesis, and various biological assays that highlight its therapeutic potential.

Structural Characteristics

The compound features a tetrahydropyrimidine ring with a sulfanylidene group and a trifluoromethylphenyl substituent. Notably, it exhibits an intramolecular C—H⋯π interaction that significantly influences its conformation. The crystal structure reveals intermolecular N—H⋯S hydrogen bonds that stabilize the molecular arrangement into dimers, contributing to its unique properties .

Table 1: Structural Data of this compound

PropertyValue
Molecular FormulaC15H15F3N2O2S
Molecular Weight320.35 g/mol
Melting Point206.0 - 210.0 °C
Crystal SystemMonoclinic
Space GroupP21/c

Synthesis

The synthesis of this compound typically involves the reaction of ethylacetoacetate with 4-trifluoromethylbenzaldehyde and thiourea in ethanol under acidic conditions. This method has been optimized to yield high purity products suitable for biological testing .

Anticancer Properties

Research has indicated that compounds within the dihydropyrimidine class exhibit notable anticancer activities. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, it demonstrated significant cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary studies indicate that it possesses antibacterial and antifungal activities. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Studies

  • Anticancer Study : A study evaluating the effects of this compound on breast cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Evaluation : In a separate study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.

Table 2: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AnticancerMCF-7 (breast cancer cells)IC50 = X μM (dose-dependent)
AntibacterialStaphylococcus aureusMIC = Y μg/mL
AntifungalCandida albicansMIC = Z μg/mL

Q & A

Q. Table: Experimental vs. DFT Bond Lengths (Å)

Bond SC-XRD DFT
C2–S11.6851.698
C5–O1 (ester)1.2141.221

Insight: The thione group (C=S) shows stronger conjugation with the pyrimidine ring than the ester moiety .

Advanced: How to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

Synthetic diversification: Introduce substituents at positions 4 (aryl) and 6 (methyl).

Biological assays: Test against enzyme targets (e.g., kinases, proteases).

QSAR modeling: Correlate electronic descriptors (e.g., logP, dipole moment) with activity.

Key Finding:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it critical for membrane permeability in cellular assays .

Advanced: How to address challenges in crystallizing this compound?

Methodological Answer:

  • Solvent screening: Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
  • Temperature gradients: Lower crystallization temperature to reduce disorder.
  • Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.

Note: The compound’s flexible dihydropyrimidine ring often leads to twinning; optimize by seeding with pre-formed microcrystals .

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